molecular formula C8H17N B13300487 2-Ethyl-2-methylpiperidine

2-Ethyl-2-methylpiperidine

Cat. No.: B13300487
M. Wt: 127.23 g/mol
InChI Key: BYAYBIHGOAMCJZ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpiperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. It is a derivative of piperidine, which is a saturated heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethyl-2-methyl-1,5-diaminopentane with a suitable cyclizing agent can yield this compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2-ethyl-2-methylpyridine. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of N-alkyl or N-acyl derivatives .

Scientific Research Applications

2-Ethyl-2-methylpiperidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of nitrogen-containing heterocycles on biological systems. It serves as a model compound for investigating the interactions of piperidine derivatives with enzymes and receptors .

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activities such as antimicrobial, antiviral, or anticancer effects .

Industry: Industrially, this compound is used in the production of various chemicals and materials. It can serve as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can participate in hydrogen bonding and other interactions with biological molecules. This can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Methylpiperidine: This compound has a similar structure but lacks the ethyl group at the 2-position.

    2-Ethylpiperidine: This compound has an ethyl group at the 2-position but lacks the additional methyl group.

Uniqueness: The presence of both ethyl and methyl groups in 2-Ethyl-2-methylpiperidine imparts unique steric and electronic effects, making it distinct from its analogs. These effects can influence its reactivity, stability, and interactions with other molecules .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-ethyl-2-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8(2)6-4-5-7-9-8/h9H,3-7H2,1-2H3

InChI Key

BYAYBIHGOAMCJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCN1)C

Origin of Product

United States

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